![molecular formula C29H55O9- B12829436 3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate](/img/structure/B12829436.png)
3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate is a complex organic compound characterized by its long chain of ethoxy groups and an undec-10-enoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethylbutanoic acid and undec-10-en-1-ol.
Esterification: The carboxylic acid group of 3,3-dimethylbutanoic acid is esterified with undec-10-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid.
Ethoxylation: The ester product is then subjected to ethoxylation, where ethylene oxide is added to the hydroxyl group of the ester. This step is repeated multiple times to achieve the desired number of ethoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate esterification, while ethoxylation is typically carried out using specialized equipment to handle ethylene oxide safely.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the undec-10-enoxy group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Azides, nitriles
科学的研究の応用
3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the production of specialty polymers and coatings.
作用機序
The mechanism of action of 3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate largely depends on its application. In drug delivery, for example, the compound can form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The ethoxy groups provide flexibility and hydrophilicity, while the undec-10-enoxy group can interact with hydrophobic regions of target molecules.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-2-butanoate: Lacks the long ethoxy chain, making it less versatile in applications requiring hydrophilicity.
Undec-10-en-1-ol: Contains the undec-10-enoxy group but lacks the ester and ethoxy functionalities.
Polyethylene glycol (PEG) derivatives: Similar in having ethoxy groups but differ in the core structure and functional groups.
Uniqueness
3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate is unique due to its combination of a hydrophobic undec-10-enoxy group and multiple hydrophilic ethoxy groups, providing a balance of properties that can be tailored for specific applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C29H55O9- |
|---|---|
分子量 |
547.7 g/mol |
IUPAC名 |
3,3-dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate |
InChI |
InChI=1S/C29H56O9/c1-5-6-7-8-9-10-11-12-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37-25-26-38-27(28(30)31)29(2,3)4/h5,27H,1,6-26H2,2-4H3,(H,30,31)/p-1 |
InChIキー |
WUCVFOHNWPEQJG-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C(C(=O)[O-])OCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)


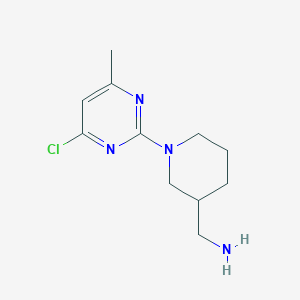


![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)

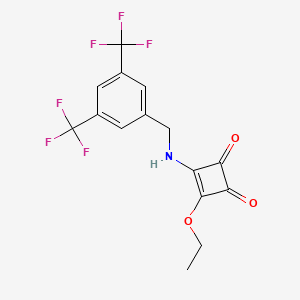
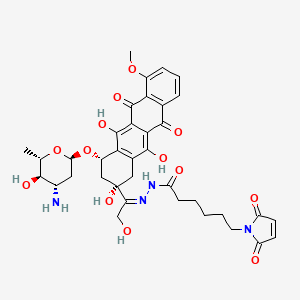
![tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B12829399.png)
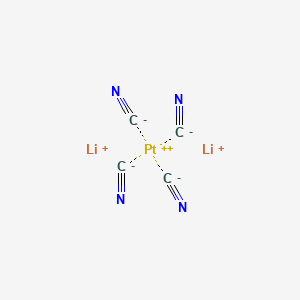
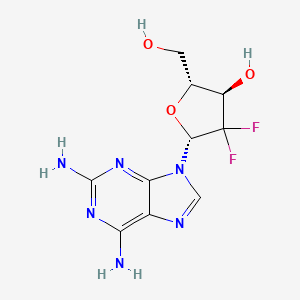
![Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12829422.png)
